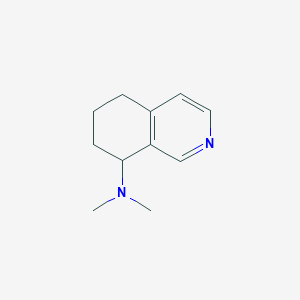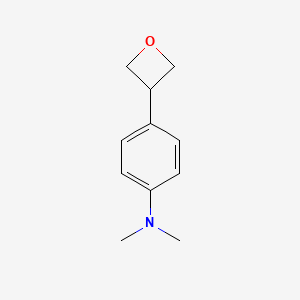
5-Methoxy-1-methyl-1H-indazol-3-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Methoxy-1-methyl-1H-indazol-3-amine: is a heterocyclic compound that belongs to the indazole family. Indazoles are known for their wide range of biological activities and are often used as building blocks in medicinal chemistry. This compound, in particular, has a molecular formula of C9H11N3O and a molecular weight of 177.20 g/mol .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Methoxy-1-methyl-1H-indazol-3-amine can be achieved through various methods. One common approach involves the reaction of 2-(methylamino)benzonitrile with an organometallic reagent to form an N-H ketimine species. This intermediate then undergoes a Cu(OAc)2-catalyzed reaction to form the N-N bond in dimethyl sulfoxide (DMSO) under an oxygen atmosphere, yielding the desired indazole compound .
Industrial Production Methods: Industrial production methods for this compound typically involve large-scale synthesis using optimized reaction conditions to ensure high yields and purity. The use of transition metal catalysts and solvent-free conditions are often employed to minimize byproducts and improve efficiency .
Chemical Reactions Analysis
Types of Reactions: 5-Methoxy-1-methyl-1H-indazol-3-amine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like or .
Reduction: Reduction reactions can be carried out using or .
Substitution: Substitution reactions often involve halogenation or nitration using reagents like bromine or nitric acid .
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in ethanol.
Substitution: Bromine in acetic acid for halogenation.
Major Products:
Oxidation: Formation of corresponding .
Reduction: Formation of .
Substitution: Formation of halogenated or nitrated indazole derivatives.
Scientific Research Applications
5-Methoxy-1-methyl-1H-indazol-3-amine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Industry: Utilized in the synthesis of catalysts , polymers , and other industrial chemicals.
Mechanism of Action
The mechanism of action of 5-Methoxy-1-methyl-1H-indazol-3-amine involves its interaction with specific molecular targets and pathways. For instance, it may act as an enzyme inhibitor by binding to the active site of the enzyme, thereby preventing substrate binding and subsequent enzymatic activity. This compound can also modulate signaling pathways involved in cell proliferation and apoptosis .
Comparison with Similar Compounds
- 1-Methyl-1H-indazol-5-amine
- 5-Amino-1-methyl-1H-indazole
- 5-Methoxy-1H-indazole
Comparison: 5-Methoxy-1-methyl-1H-indazol-3-amine is unique due to its methoxy group at the 5-position, which can influence its chemical reactivity and biological activity. Compared to other similar compounds, it may exhibit different pharmacokinetic and pharmacodynamic properties, making it a valuable compound for specific research applications .
Properties
Molecular Formula |
C9H11N3O |
|---|---|
Molecular Weight |
177.20 g/mol |
IUPAC Name |
5-methoxy-1-methylindazol-3-amine |
InChI |
InChI=1S/C9H11N3O/c1-12-8-4-3-6(13-2)5-7(8)9(10)11-12/h3-5H,1-2H3,(H2,10,11) |
InChI Key |
FHZCDDGGTZFDTP-UHFFFAOYSA-N |
Canonical SMILES |
CN1C2=C(C=C(C=C2)OC)C(=N1)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(E)-2,3-Dihydro-[1,4]dioxino[2,3-b]pyridine-8-carbaldehyde oxime](/img/structure/B11912001.png)
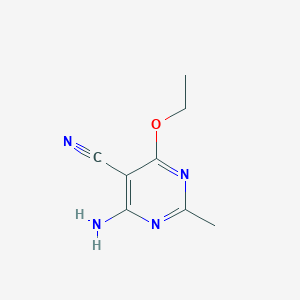
![7-Chloroimidazo[1,2-a]pyridine-3-carbonitrile](/img/structure/B11912018.png)

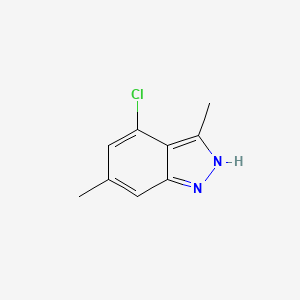
![2-Isopropyl-4,5,6,7-tetrahydro-2H-pyrazolo[3,4-b]pyridin-3-ol](/img/structure/B11912032.png)
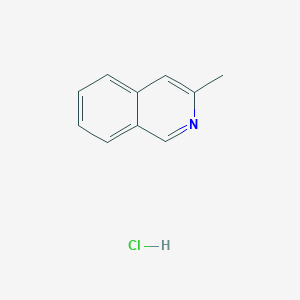
![Pyrido[2,3-d]pyrimidine-4-carboxylic acid](/img/structure/B11912037.png)

![1-methyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine-3-carboxamide](/img/structure/B11912044.png)
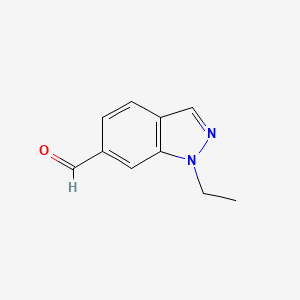
![[4-[(Z)-N-hydroxy-C-methylcarbonimidoyl]phenyl]boronic acid](/img/structure/B11912059.png)
